Rosiptor Acetate

Description

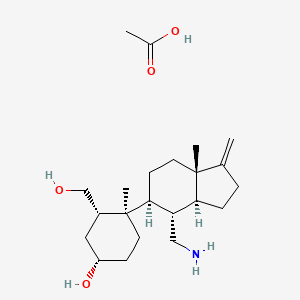

Structure

3D Structure of Parent

Properties

CAS No. |

782487-29-0 |

|---|---|

Molecular Formula |

C22H39NO4 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol;acetic acid |

InChI |

InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1 |

InChI Key |

CQIBMEIJDDUKHP-BAHZVNHDSA-N |

Isomeric SMILES |

CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C |

Canonical SMILES |

CC(=O)O.CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AQX-1125; AQX 1125; AQX1125; AQX-1125 acetate; Rosiptor acetate |

Origin of Product |

United States |

Foundational & Exploratory

SHIP1 Activation by Rosiptor Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to immune cell activation, proliferation, and survival. By converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens pro-inflammatory signals. Dysregulation of the PI3K/SHIP1 axis is implicated in various inflammatory and autoimmune diseases. This compound was developed to therapeutically enhance SHIP1 activity, thereby reducing inflammation. This technical guide provides an in-depth explanation of the mechanism of SHIP1 activation by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation via the C2 Domain

This compound functions as an allosteric activator of SHIP1. This mode of action means that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. Experimental evidence has pinpointed the C2 domain of SHIP1 as essential for the activating effect of this compound.

Studies have demonstrated that while this compound increases the catalytic activity of wild-type recombinant human SHIP1, this effect is abrogated when the C2 domain is deleted[1]. This dependency on the C2 domain suggests that this compound binding to this domain initiates a conformational cascade that ultimately leads to an increase in the Vmax of the enzyme for its substrate, PIP3. While the precise binding pocket within the C2 domain for this compound has not been publicly disclosed, recent structural studies of the SHIP1 phosphatase and C2 domains have revealed potential allosteric sites at the interface between these two domains, which could be targeted by small molecule activators.

The proposed mechanism involves this compound stabilizing an active conformation of SHIP1, likely mimicking the effect of the natural allosteric activator, PI(3,4)P2, which is the product of the SHIP1 enzymatic reaction. This feed-forward activation is a known regulatory mechanism for SHIP1.

Signaling Pathway of SHIP1 and the Role of this compound

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the intervention point of this compound-activated SHIP1.

References

Rosiptor Acetate and the PI3K/Akt Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). While not a direct inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound modulates this critical cellular cascade through its targeted activation of SHIP1. This document provides an in-depth technical guide on the mechanism of action of this compound, its indirect effects on the PI3K/Akt pathway, and detailed experimental protocols for evaluating such interactions. Although clinical development of this compound for inflammatory conditions was discontinued due to lack of efficacy in Phase 3 trials, the compound remains a valuable tool for researchers studying the intricate regulation of PI3K signaling.[1][2]

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases, such as PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating the cellular response.

This compound: Mechanism of Action via SHIP1 Activation

This compound is a potent and selective activator of SHIP1. SHIP1 is a key negative regulator of the PI3K/Akt pathway, predominantly expressed in hematopoietic cells. Its primary function is to dephosphorylate PIP3 at the 5' position, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action effectively terminates the PI3K signal by removing the docking site for PH domain-containing proteins like Akt.

By activating SHIP1, this compound enhances the degradation of PIP3, leading to a reduction in the downstream signaling events of the PI3K/Akt pathway. This includes a decrease in the phosphorylation and activation of Akt. Preclinical studies have demonstrated that the inhibitory effect of this compound on Akt phosphorylation is dependent on the presence of SHIP1, as the compound had no effect in SHIP1-deficient cells. This targeted mechanism of action made this compound an attractive candidate for the treatment of inflammatory diseases where the PI3K pathway is often hyperactivated.

Quantitative Data

Due to the discontinuation of its clinical development, publicly available quantitative data on this compound's direct biochemical parameters are limited. The primary reported finding is its qualitative effect on Akt phosphorylation in a SHIP1-dependent manner. For researchers investigating similar compounds, key quantitative metrics would include:

| Parameter | Description | Typical Assay |

| EC50 for SHIP1 | The molar concentration of this compound that produces 50% of the maximum possible activation of SHIP1. | In vitro phosphatase assay |

| IC50 for p-Akt | The molar concentration of this compound that inhibits Akt phosphorylation by 50% in target cells. | Western Blot, In-Cell Western, ELISA |

| Ki for SHIP1 | The inhibition constant, representing the binding affinity of this compound to SHIP1. | Enzyme kinetics |

| Selectivity Profile | The activity of this compound against other phosphatases and kinases. | Kinase/phosphatase screening panels |

Experimental Protocols

To assess the impact of a SHIP1 activator like this compound on the PI3K/Akt signaling pathway, a series of biochemical and cell-based assays are required. Below are detailed methodologies for key experiments.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated Akt (p-Akt) in cells treated with a test compound.

Materials:

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compound for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

-

Densitometry: Quantify band intensities using image analysis software. The ratio of p-Akt to total Akt is then calculated.

In Vitro PI3K Kinase Assay

This assay measures the activity of purified PI3K enzymes in the presence of a test compound. Since Rosiptor is not a direct PI3K inhibitor, this assay would be used as a counter-screen to demonstrate selectivity.

Materials:

-

Purified recombinant PI3K isoforms

-

Kinase reaction buffer

-

PIP2 substrate

-

ATP

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, add the kinase reaction buffer, purified PI3K enzyme, and the test compound at various concentrations.

-

Substrate Addition: Add the PIP2 substrate to all wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop Reaction and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to PI3K activity.

-

Data Analysis: Calculate the percent inhibition of PI3K activity for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the modulatory role of this compound via SHIP1 activation.

Experimental Workflow: Western Blot for p-Akt

Caption: A streamlined workflow for the detection of phosphorylated Akt using Western blotting.

Conclusion

This compound represents an important pharmacological tool for investigating the negative regulation of the PI3K/Akt signaling pathway. Its mechanism as a SHIP1 activator provides a distinct approach to modulating this pathway compared to direct kinase inhibitors. While its clinical journey has concluded, the study of this compound and similar molecules continues to provide valuable insights into the complex interplay of signaling networks in health and disease. The experimental protocols and conceptual frameworks presented in this document offer a guide for researchers aiming to explore the therapeutic potential of targeting SHIP1 and other negative regulators of pro-survival signaling pathways.

References

Rosiptor Acetate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiptor Acetate, also known as AQX-1125, is a novel, orally bioavailable small molecule that acts as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme.[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in inflammation and immune cell function.[3][4] By activating SHIP1, this compound effectively dampens the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory and immune-related disorders.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is the acetate salt of the active moiety, Rosiptor. Its chemical structure is characterized by a complex polycyclic framework.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate | |

| Synonyms | AQX-1125, AQX-1125 acetate | |

| CAS Number | 782487-29-0 (acetate salt) | |

| Molecular Formula | C₂₂H₃₉NO₄ | |

| Molecular Weight | 381.55 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Highly water-soluble. Soluble in DMSO (150 mg/mL with ultrasonic and warming). | |

| Melting Point | Not publicly available. | |

| pKa | Not publicly available. |

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties that make it suitable for oral administration.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | >80% | In vivo (rodent models) | |

| Cmax | 0.830 µM (at 10 mg/kg, p.o.) | In vivo (rodent models) | |

| t½ (half-life) | 5.2 hours (at 10 mg/kg, p.o.) | In vivo (rodent models) | |

| Plasma Protein Binding | Low | Preclinical data | |

| Metabolism | Not metabolized | Preclinical data | |

| Excretion | Excreted unmetabolized in urine and feces | Preclinical data |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the activation of SHIP1, a key enzyme in the PI3K signaling pathway. The PI3K pathway is initiated by the activation of cell surface receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. The activation of Akt promotes cell survival, proliferation, and the production of pro-inflammatory mediators.

SHIP1 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PIP2), which is unable to activate Akt. This compound allosterically binds to and enhances the catalytic activity of SHIP1, leading to a reduction in PIP3 levels and subsequent inhibition of Akt phosphorylation and downstream inflammatory signaling.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in patent literature. A detailed, step-by-step protocol for laboratory synthesis is not publicly available. The general synthetic strategy involves the construction of the complex carbocyclic core followed by the introduction of the aminomethyl and hydroxymethyl functionalities, and finally, acetylation to yield the final product. Researchers should refer to patents such as U.S. Pat. Nos. 7,601,874 and 7,999,010 for detailed synthetic schemes.

SHIP1 Activation Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP1 by detecting the release of inorganic phosphate from a substrate.

Methodology:

-

Reagents: Recombinant human SHIP1, SHIP1 substrate (e.g., PI(3,4,5)P3-diC8), Malachite Green reagent, reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).

-

Procedure: a. Prepare a reaction mixture containing the reaction buffer, SHIP1 enzyme, and varying concentrations of this compound. b. Initiate the reaction by adding the SHIP1 substrate. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding the Malachite Green reagent. e. Measure the absorbance at a wavelength of 620-650 nm. f. The amount of phosphate released is proportional to the SHIP1 activity.

Akt Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the phosphorylation of Akt in a cellular context.

Methodology:

-

Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Leukocyte Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the migration of leukocytes towards a chemoattractant.

Methodology:

-

Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Procedure: a. Place a chemoattractant (e.g., a chemokine) in the lower chamber. b. Pre-incubate isolated primary human leukocytes with varying concentrations of this compound. c. Add the treated leukocytes to the upper chamber. d. Incubate the chamber for a period to allow for cell migration through the membrane. e. Fix and stain the membrane. f. Count the number of cells that have migrated to the lower side of the membrane using a microscope.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the inhibitory effect of this compound on the degranulation of mast cells.

Methodology:

-

Cell Culture: Use bone marrow-derived mast cells (BMMCs) from wild-type and SHIP1-deficient mice.

-

Sensitization: Sensitize the BMMCs with an appropriate IgE antibody.

-

Treatment: Pre-incubate the sensitized cells with this compound.

-

Degranulation Induction: Induce degranulation by adding the corresponding antigen (e.g., DNP-HSA).

-

Measurement of β-Hexosaminidase Release: a. Collect the cell supernatant. b. Lyse the remaining cells to measure the total β-hexosaminidase content. c. Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). d. Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase.

Cytokine Release Assay from Splenocytes

This assay evaluates the effect of this compound on the production of inflammatory cytokines by splenocytes.

Methodology:

-

Splenocyte Isolation: Isolate splenocytes from mice.

-

Stimulation and Treatment: a. Culture the splenocytes in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies). b. Concurrently treat the cells with varying concentrations of this compound.

-

Cytokine Measurement: a. After a suitable incubation period, collect the cell culture supernatant. b. Measure the concentrations of various cytokines (e.g., IL-2, IL-4, IFN-γ, GM-CSF) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the activation of the SHIP1 phosphatase. Its favorable chemical and pharmacokinetic properties, coupled with its demonstrated efficacy in preclinical models of inflammation, underscore its potential as a therapeutic for a variety of immune-mediated diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this potent SHIP1 activator. Further research into its physicochemical properties, such as its precise melting point and pKa, would provide a more complete profile of this compound.

References

- 1. abmgood.com [abmgood.com]

- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jove.com [jove.com]

- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Rosiptor Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). As a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, SHIP1 activation presents a compelling therapeutic strategy for a range of inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. Although the clinical development of this compound was discontinued after failing to meet its primary endpoint in a Phase 3 trial for interstitial cystitis, the preclinical data package remains a valuable resource for understanding the therapeutic potential of SHIP1 activation.

Mechanism of Action: SHIP1 Activation and PI3K Pathway Modulation

This compound allosterically activates SHIP1, enhancing its phosphatase activity. SHIP1 specifically dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a key second messenger produced by PI3K that recruits downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). By reducing intracellular levels of PIP3, this compound effectively dampens the PI3K/Akt signaling cascade, a pathway central to cell proliferation, survival, and inflammatory responses.

Figure 1: this compound's Mechanism of Action.

In Vitro Pharmacodynamics

This compound has demonstrated significant anti-inflammatory effects across a range of in vitro assays, consistent with its mechanism as a SHIP1 activator.

Inhibition of Akt Phosphorylation

A key pharmacodynamic marker of SHIP1 activation is the inhibition of Akt phosphorylation. In a SHIP1-proficient human T-cell line (MOLT-4), this compound induced a concentration-dependent decrease in IGF-1-mediated Akt phosphorylation.[1] Conversely, it had no effect in a SHIP1-deficient T-cell line (Jurkat), demonstrating its specific on-target activity.[1]

| Cell Line | Target | Agonist | This compound (µM) | Outcome |

| MOLT-4 (SHIP1-proficient) | pAkt (S473) | IGF-1 | 0.1 - 10 | Concentration-dependent inhibition |

| Jurkat (SHIP1-deficient) | pAkt (S473) | IGF-1 | 0.1 - 10 | No effect |

Table 1: Effect of this compound on Akt Phosphorylation.

Reduction of Cytokine Production

This compound effectively suppressed the production of multiple pro-inflammatory cytokines from murine splenocytes stimulated with anti-CD3/CD28, without impacting cell viability.[1]

| Cytokine | This compound (µM) | % Inhibition (approx.) |

| GM-CSF | 10 | ~70% |

| IFN-γ | 10 | ~60% |

| IL-2 | 10 | ~50% |

| TNF-α | 10 | ~45% |

| IL-6 | 10 | ~40% |

| IL-4 | 10 | ~20% |

Table 2: Inhibition of Cytokine Release from Murine Splenocytes by this compound.

Inhibition of Mast Cell Degranulation

In sensitized bone marrow-derived mast cells (BMMCs) from SHIP1+/+ mice, this compound inhibited antigen-induced degranulation, as measured by β-hexosaminidase release.[1] This effect was absent in BMMCs from SHIP1-/- mice.[1]

| Cell Type | Stimulus | This compound (µM) | Outcome |

| SHIP1+/+ BMMCs | DNP-HSA | 60 | Inhibition of degranulation |

| SHIP1-/- BMMCs | DNP-HSA | 60 | No effect |

Table 3: Effect of this compound on Mast Cell Degranulation.

Inhibition of Leukocyte Chemotaxis

This compound demonstrated a concentration-dependent inhibition of human monocyte chemotaxis towards MCP-1.

| Cell Type | Chemoattractant | This compound (µM) | Outcome |

| Human Monocytes | MCP-1 | 1 - 30 | Concentration-dependent inhibition |

Table 4: Effect of this compound on Leukocyte Chemotaxis.

In Vivo Pharmacodynamics

The anti-inflammatory activity of this compound was confirmed in several preclinical models of inflammation.

Pulmonary Inflammation Models

In a mouse model of LPS-induced lung inflammation, orally administered this compound dose-dependently decreased pulmonary neutrophilic infiltration. This effect was shown to be SHIP1-dependent.

| Animal Model | Treatment | Dose (mg/kg, oral) | Outcome |

| LPS-induced lung inflammation (mice) | This compound | 3 - 30 | Dose-dependent decrease in BAL neutrophils |

| Ovalbumin-induced airway inflammation (mice) | This compound | 0.1 - 10 | Suppression of airway inflammation |

| Cigarette smoke-induced airway inflammation (mice) | This compound | 30 | Significant reduction in BAL neutrophils |

Table 5: In Vivo Efficacy of this compound in Pulmonary Inflammation Models.

Experimental Protocols

Akt Phosphorylation Assay

Figure 2: Akt Phosphorylation Assay Workflow.

Methodology:

-

Cell Culture: SHIP1-proficient MOLT-4 and SHIP1-deficient Jurkat T-cells are cultured in appropriate media.

-

Serum Starvation: Cells are serum-starved to reduce basal levels of Akt phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: Cells are stimulated with a pro-survival cytokine, such as insulin-like growth factor-1 (IGF-1), to induce Akt phosphorylation.

-

Lysis: Cells are lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

-

Analysis: The intensity of the phosphorylated Akt bands is normalized to total Akt to determine the inhibitory effect of this compound.

Cytokine Release Assay

Methodology:

-

Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions of splenocytes are prepared.

-

Compound Treatment: Splenocytes are pre-incubated with this compound at various concentrations.

-

Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Viability Assay: Cell viability is assessed using a lactate dehydrogenase (LDH) assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Leukocyte Chemotaxis Assay

Figure 3: Leukocyte Chemotaxis Assay Workflow.

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood.

-

Compound Treatment: Monocytes are pre-incubated with this compound or vehicle.

-

Chemotaxis Assay: A modified Boyden chamber assay is used. The lower chamber is filled with a chemoattractant (e.g., monocyte chemoattractant protein-1, MCP-1), and the treated monocytes are placed in the upper chamber, separated by a porous membrane.

-

Incubation: The chamber is incubated to allow the monocytes to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, typically by microscopy or flow cytometry.

Conclusion

The preclinical data for this compound robustly demonstrate its activity as a SHIP1 activator with potent anti-inflammatory effects in a variety of in vitro and in vivo models. Its mechanism of action, centered on the negative regulation of the PI3K/Akt signaling pathway, provides a strong rationale for its therapeutic potential in inflammatory diseases. While the clinical development of this compound was halted, the extensive preclinical characterization detailed in this guide offers valuable insights for the continued exploration of SHIP1 activators as a promising class of anti-inflammatory agents. The provided data and experimental protocols serve as a foundational resource for researchers in the field of immunology and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Characterization of Rosiptor Acetate's SHIP1 Agonism

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize this compound (formerly known as AQX-1125) as a selective agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction: SHIP1 and the Rationale for Agonism

The SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell proliferation, survival, and inflammation.[1][2][3] SHIP1 exerts its function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2).[4][5] This action curtails the signaling cascade downstream of PI3K, including the phosphorylation and activation of Akt. Given its predominant expression in hematopoietic cells and its role in dampening inflammatory signals, SHIP1 has emerged as a promising therapeutic target for inflammatory and autoimmune diseases.

This compound (AQX-1125) is a novel, orally available, small-molecule activator of SHIP1. Its development was predicated on the hypothesis that enhancing SHIP1 activity could provide a targeted anti-inflammatory effect. This guide focuses on the essential in vitro assays that have been employed to validate and quantify the agonistic activity of this compound on SHIP1.

Mechanism of Action of this compound

This compound functions as an allosteric activator of SHIP1. Studies have shown that its mechanism requires a direct interaction with SHIP1 and is dependent on the presence of the C2 domain of the enzyme. By enhancing the catalytic activity of SHIP1, this compound increases the conversion of PIP3 to PIP2, thereby reducing the levels of active, membrane-bound PIP3. This leads to a subsequent reduction in the phosphorylation of downstream effectors like Akt, which in turn inhibits various inflammatory processes such as cytokine production and leukocyte chemotaxis.

Experimental Protocols for In Vitro Characterization

Direct SHIP1 Enzymatic Activity Assay

The effect of this compound on the catalytic activity of SHIP1 is directly measured using a phosphatase assay. The Malachite Green assay is a common colorimetric method for this purpose, detecting the release of free phosphate from the SHIP1 substrate.

Protocol: Malachite Green Phosphatase Assay

-

Enzyme Preparation: Recombinant human SHIP1 protein is diluted to a working concentration (e.g., 5 ng/µL) in a phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2).

-

Compound Incubation: The SHIP1 enzyme solution is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 5 minutes) at 37°C.

-

Reaction Initiation: The phosphatase reaction is initiated by adding the SHIP1 substrate, PtdIns(3,4,5)P₃ diC8, at various concentrations (e.g., 0-300 µM). The reaction proceeds for a set time (e.g., 20 minutes) at 37°C.

-

Reaction Termination and Detection: The reaction is stopped, and the Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate liberated by SHIP1 activity.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 620-640 nm). The amount of phosphate released is calculated from a standard curve, and the enzymatic activity (kcat/Km) is determined.

Cellular Assays for SHIP1 Target Engagement

To confirm that this compound engages SHIP1 in a cellular context and produces the expected downstream effects, several cell-based assays are employed.

Protocol: Akt Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated Akt (p-Akt), a direct downstream target of the PI3K/SHIP1 pathway. A reduction in p-Akt levels upon treatment with this compound indicates SHIP1 activation.

-

Cell Culture: SHIP1-proficient (e.g., MOLT-4) and SHIP1-deficient (e.g., Jurkat) cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle for a specified time (e.g., 30 minutes).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Subsequently, horseradish peroxidase (HRP)-conjugated secondary antibodies are used.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of p-Akt to total Akt is calculated to determine the effect of this compound.

Protocol: Leukocyte Chemotaxis Assay

This assay assesses the effect of this compound on the migration of leukocytes towards a chemoattractant, a process highly dependent on PI3K signaling.

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) or specific leukocyte subsets (e.g., monocytes, neutrophils) are isolated.

-

Assay Setup: A modified Boyden chamber with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., MCP-1 for monocytes, IL-8 for neutrophils), and the upper chamber contains the isolated leukocytes pre-treated with various concentrations of this compound or vehicle.

-

Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber through the membrane.

-

Quantification: The number of migrated cells in the lower chamber or attached to the underside of the membrane is counted using a microscope or a plate reader after cell staining.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Effect of this compound on SHIP1 Enzymatic Activity

| Parameter | Value | Reference |

|---|---|---|

| SHIP1 Activation | Increased catalytic activity | |

| C2 Domain Requirement | Activation absent after C2 domain deletion |

| kcat/KM Ratio Increase | Approximately 1.118-fold | |

Table 2: Cellular Effects of this compound

| Assay | Cell Type | Effect | Concentration Range | Reference |

|---|---|---|---|---|

| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) | Concentration-dependent decrease | 0.1-10 µM | |

| Akt Phosphorylation | Jurkat (SHIP1-deficient) | No effect | 0.1-10 µM | |

| Cytokine Release | Murine Splenocytes | Reduced production | Not specified | |

| Leukocyte Chemotaxis | Human Leukocytes | Inhibition of migration | Not specified |

| Mast Cell Activation | Murine Mast Cells | Inhibition of β-hexosaminidase release | Not specified | |

Conclusion

The in vitro characterization of this compound provides robust evidence for its role as a selective SHIP1 agonist. Through direct enzymatic assays, it has been demonstrated that this compound enhances the catalytic activity of SHIP1 in a C2 domain-dependent manner. Cell-based assays further confirm its mechanism of action, showing inhibition of the downstream effector p-Akt in SHIP1-proficient, but not SHIP1-deficient, cells. The observed inhibition of inflammatory cell functions, such as cytokine release and chemotaxis, is consistent with the known role of SHIP1 in regulating the PI3K pathway. These findings collectively establish the foundational evidence for the anti-inflammatory potential of this compound, although its clinical development was ultimately halted due to a lack of efficacy in Phase III trials for interstitial cystitis/bladder pain syndrome. Nevertheless, the methodologies outlined in this guide remain the standard for the preclinical in vitro characterization of SHIP1-targeted therapeutics.

References

- 1. Rosiptor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inositol 5-phosphatase SHIP-1 and adaptors Dok-1 and 2 play central roles in CD4-mediated inhibitory signaling - PMC [pmc.ncbi.nlm.nih.gov]

Rosiptor Acetate: A SHIP1 Activator's Role in Inflammation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in driving inflammatory responses. By activating SHIP1, this compound aimed to provide a novel therapeutic approach for a variety of inflammatory conditions. Despite promising preclinical data, the clinical development of this compound was halted following disappointing results in a Phase 3 trial for chronic bladder pain.[1] This guide provides a comprehensive overview of the preclinical data and scientific rationale behind the development of this compound as an anti-inflammatory agent.

Mechanism of Action: Targeting the PI3K Pathway through SHIP1 Activation

The primary mechanism of action of this compound is the activation of SHIP1.[2][3][4] SHIP1 is predominantly expressed in hematopoietic cells and acts as a key homeostatic regulator of immune cell function. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade, to phosphatidylinositol (3,4)-bisphosphate (PIP2). The over-activation of the PI3K pathway is a hallmark of many inflammatory diseases, leading to the production of pro-inflammatory cytokines and the migration of immune cells to sites of inflammation.[2] By enhancing the catalytic activity of SHIP1, this compound reduces the levels of PIP3, thereby dampening the downstream signaling of key effectors like Akt, which ultimately leads to a reduction in the inflammatory response.

The following diagram illustrates the central role of this compound in the SHIP1-mediated inhibition of the PI3K signaling pathway.

Preclinical Efficacy: In Vitro and In Vivo Data

This compound demonstrated a broad range of anti-inflammatory activities in various preclinical models.

In Vitro Studies

In vitro experiments confirmed the direct activation of SHIP1 by this compound and its downstream consequences on inflammatory cell functions.

| Assay | Cell Type / System | Key Findings | Reference |

| SHIP1 Enzyme Activity | Recombinant human SHIP1 | Increased catalytic activity of full-length SHIP1. No effect on SHIP1 with C2 domain deletion. | |

| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) and Jurkat (SHIP1-deficient) cells | Concentration-dependent inhibition of IGF-1-mediated Akt phosphorylation in MOLT-4 cells. No effect in Jurkat cells. | |

| Cytokine Production | Murine splenocytes stimulated with anti-CD3/CD28 | Concentration-dependent decrease in the production of multiple pro-inflammatory cytokines, including GM-CSF, IFN-γ, IL-2, IL-6, and TNF-α. | |

| Mast Cell Degranulation | Bone marrow-derived mast cells (BMMCs) | Inhibition of IgE-mediated degranulation in SHIP1+/+ BMMCs. | |

| Leukocyte Chemotaxis | Human mononuclear cells | Concentration-dependent inhibition of monocyte chemotaxis towards MCP-1. |

In Vivo Studies

This compound was evaluated in several rodent models of inflammation, demonstrating significant anti-inflammatory effects when administered orally.

| Animal Model | Species | Key Findings | Reference |

| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Dose-dependent reduction of edema formation. | |

| LPS-Induced Lung Inflammation | Mouse | Dose-dependent decrease in total leukocyte and neutrophil infiltration into the bronchoalveolar lavage (BAL) fluid. Efficacy was dependent on the presence of SHIP1. | |

| Ovalbumin (OVA)-Induced Airway Inflammation | Rat | Suppression of airway inflammation at doses ranging from 0.1-10 mg/kg. | |

| Cigarette Smoke-Induced Airway Inflammation | Mouse | Significant reduction in neutrophil infiltration into the BAL fluid at a dose of 30 mg/kg. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

SHIP1 Enzyme Activity Assay

A malachite green-based assay was utilized to assess the enzymatic activity of recombinant human SHIP1.

Protocol:

-

Recombinant 6-His-tagged human SHIP1 was incubated with varying concentrations of this compound.

-

The enzymatic reaction was initiated by the addition of the substrate, 1,3,4,5-inositol-tetrakisphosphate (IP4).

-

The amount of inorganic phosphate released was quantified by adding BIOMOL GREEN™ reagent.

-

The absorbance was measured to determine the level of SHIP1 activity.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin.

Protocol:

-

Mice were passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.

-

24 hours later, this compound was administered orally.

-

One hour after drug administration, a solution containing DNP-human serum albumin (HSA) and Evans blue dye was injected intravenously to induce an anaphylactic reaction.

-

The amount of dye extravasation in the ear, a measure of edema, was quantified to assess the anti-inflammatory effect of the compound.

LPS-Induced Lung Inflammation in Mice

This model is used to evaluate the effect of a compound on acute lung inflammation induced by bacterial endotoxin.

Protocol:

-

Mice were administered this compound orally.

-

Two hours after treatment, mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS).

-

24 hours post-LPS challenge, bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs.

-

The total number of leukocytes and neutrophils in the BAL fluid was determined to quantify the extent of inflammation.

Conclusion

This compound, a novel SHIP1 activator, demonstrated robust anti-inflammatory properties in a range of preclinical models by effectively downregulating the PI3K signaling pathway. The in vitro and in vivo data provided a strong scientific rationale for its development as a therapeutic for inflammatory diseases. However, the failure to meet the primary endpoint in a Phase 3 clinical trial for interstitial cystitis/bladder pain syndrome led to the discontinuation of its development. Despite this outcome, the extensive preclinical characterization of this compound provides valuable insights into the therapeutic potential of SHIP1 activation as a strategy for the treatment of inflammatory disorders and serves as an important case study for future drug development efforts targeting this pathway.

References

The Impact of Rosiptor Acetate on Cytokine Production: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Rosiptor Acetate (AQX-1125) on cytokine production, tailored for researchers, scientists, and professionals in drug development. This compound is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) pathway, which plays a significant role in inflammatory and immune responses.[1] By activating SHIP1, this compound effectively reduces the levels of pro-inflammatory signaling molecules.[3]

Quantitative Analysis of Cytokine Inhibition

This compound has demonstrated a concentration-dependent inhibition of a wide array of cytokines and chemokines in preclinical studies. The following table summarizes the quantitative data from in vitro experiments using murine splenocytes stimulated with anti-CD3/CD28 antibodies.

| Cytokine/Chemokine | Concentration of this compound (µM) | Percent Inhibition (Mean ± SEM) |

| GM-CSF | 10 | 85 ± 5% |

| 1 | 60 ± 8% | |

| 0.1 | 35 ± 7% | |

| IL-2 | 10 | 80 ± 6% |

| 1 | 55 ± 9% | |

| 0.1 | 30 ± 8% | |

| TNF-α | 10 | 78 ± 7% |

| 1 | 50 ± 10% | |

| 0.1 | 25 ± 9% | |

| IFN-γ | 10 | 75 ± 8% |

| 1 | 45 ± 11% | |

| 0.1 | 20 ± 10% | |

| IL-6 | 10 | 70 ± 9% |

| 1 | 40 ± 12% | |

| 0.1 | 15 ± 11% | |

| IL-1β | 10 | 65 ± 10% |

| 1 | 35 ± 13% | |

| 0.1 | 10 ± 12% | |

| IL-4 | 10 | 40 ± 15% |

| 1 | 20 ± 14% | |

| 0.1 | 5 ± 13% |

Data extracted from Stenton et al., 2013. The study observed that the reduction in cytokine production was not uniform across all cytokines, with the most significant inhibitory effect seen on GM-CSF and the least on IL-4.

Core Signaling Pathway of this compound

This compound's mechanism of action is centered on the activation of SHIP1, which in turn downregulates the PI3K signaling pathway. This pathway is critical for the proliferation, activation, and survival of various immune cells. The activation of SHIP1 by this compound leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins such as Akt, ultimately leading to a dampening of the inflammatory response and a reduction in cytokine production.

Experimental Protocols

The following is a detailed methodology for the in vitro cytokine production assay cited in this guide.

Murine Splenocyte Cytokine Release Assay:

-

Cell Preparation: Spleens were harvested from C57BL/6 mice and mechanically dissociated to create a single-cell suspension. Red blood cells were lysed using ACK lysis buffer. The remaining splenocytes were washed and resuspended in complete RPMI-1640 medium.

-

Cell Culture and Stimulation: Splenocytes were seeded in 96-well plates at a density of 2 x 10^5 cells per well. The cells were pre-incubated with varying concentrations of this compound (0.1, 1, and 10 µM) or vehicle control for 30 minutes. Subsequently, the cells were stimulated with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to induce T-cell activation and cytokine production.

-

Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: After incubation, the culture supernatants were collected. The concentrations of various cytokines and chemokines (GM-CSF, IL-2, TNF-α, IFN-γ, IL-6, IL-1β, and IL-4) were quantified using a Luminex-based multiplex immunoassay, according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by this compound was calculated by comparing the cytokine levels in the drug-treated wells to those in the vehicle-treated, stimulated wells.

Conclusion

This compound, through its activation of SHIP1, demonstrates significant potential in modulating the immune response by inhibiting the production of a broad spectrum of pro-inflammatory cytokines. The data presented herein underscore the compound's potent anti-inflammatory properties in preclinical models. While the clinical development of this compound was halted for interstitial cystitis/bladder pain syndrome, the underlying mechanism of SHIP1 activation remains a compelling target for the development of novel therapeutics for inflammatory and autoimmune diseases. Further research into the nuanced effects of SHIP1 activation on different immune cell subsets and in various disease contexts is warranted.

References

- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro SHIP1 Activation by Rosiptor Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] SHIP1 accomplishes this by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby attenuating signaling downstream of PI3K, including the Akt pathway.[4][5] Due to its critical role in regulating immune cell activation, proliferation, and survival, SHIP1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.

These application notes provide detailed protocols for key in vitro assays to characterize the activation of SHIP1 by this compound and to assess its functional consequences in relevant cell-based systems. The described methodologies include a direct enzymatic assay to measure SHIP1 activation, a cell-based assay to quantify the inhibition of a key downstream signaling node (Akt phosphorylation), and functional assays to evaluate the impact on leukocyte chemotaxis and mast cell degranulation.

SHIP1 Signaling Pathway

The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and the mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vitro activity of this compound on SHIP1 and its downstream effects.

Table 1: In Vitro Enzymatic Activation of SHIP1 by this compound

| Compound | Concentration (µM) | % SHIP1 Activation | Assay Method |

| This compound (AQX-1125) | 100 | 28% | Malachite Green Assay |

| This compound (AQX-1125) | 300 | ~20% | Malachite Green Assay |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Treatment Conditions | Observed Effect |

| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) | 0.1-10 µM this compound for 30 minutes, stimulated with IGF-1 | Concentration-dependent decrease in Akt phosphorylation |

| Akt Phosphorylation | Jurkat (SHIP1-deficient) | 0.1-10 µM this compound for 30 minutes, stimulated with IGF-1 | No effect on Akt phosphorylation |

| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | 60 µM this compound for 30 minutes, stimulated with DNP-HSA | Inhibition of β-hexosaminidase release in SHIP1+/+ cells, no effect in SHIP1-/- cells |

Experimental Protocols

SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This protocol describes the determination of SHIP1 enzymatic activity in the presence of this compound using a malachite green-based assay to detect the release of inorganic phosphate.

Experimental Workflow:

Materials:

-

Recombinant human SHIP1 (His-hSHIP1)

-

This compound

-

1,3,4,5-inositol-tetrakisphosphate (IP4) as substrate

-

BIOMOL GREEN™ reagent

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the compound dilutions.

-

In a 96-well plate, add the recombinant human SHIP1 enzyme to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the IP4 substrate to each well. A final concentration of 50 µM IP4 is recommended.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) to allow for the enzymatic reaction to proceed.

-

Stop the reaction by adding BIOMOL GREEN™ reagent to each well, which will react with the inorganic phosphate released during the reaction.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

The percentage of SHIP1 activation is calculated relative to the vehicle control after subtracting the background absorbance (no enzyme control).

Akt Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's effect on Akt phosphorylation in a SHIP1-proficient cell line (MOLT-4) versus a SHIP1-deficient cell line (Jurkat).

Experimental Workflow:

Materials:

-

MOLT-4 and Jurkat cell lines

-

This compound

-

Insulin-like growth factor 1 (IGF-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture MOLT-4 and Jurkat cells to the desired density.

-

Serum-starve the cells overnight to reduce basal levels of Akt phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle for 30 minutes.

-

Stimulate the cells with IGF-1 for a short period (e.g., 15 minutes) to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Leukocyte Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the effect of this compound on the migration of leukocytes towards a chemoattractant using a modified Boyden chamber.

Experimental Workflow:

Materials:

-

Isolated human peripheral blood leukocytes

-

This compound

-

Chemoattractant (e.g., fMLP, C5a, or a relevant chemokine)

-

Modified Boyden chambers (transwell inserts) with appropriate pore size for leukocytes (e.g., 3-5 µm)

-

Cell culture medium

-

Fixation and staining reagents (e.g., methanol and Giemsa stain)

-

Microscope

Procedure:

-

Isolate leukocytes from fresh human blood using standard methods (e.g., density gradient centrifugation).

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add the chemoattractant to the lower chamber (the well of the 24-well plate).

-

In a separate tube, pre-incubate the isolated leukocytes with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Add the treated cell suspension to the upper chamber (the transwell insert).

-

Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).

-

After incubation, remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane with methanol and stain the migrated cells on the lower surface with a suitable stain (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several microscopic fields for each membrane.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines a method to measure the effect of this compound on the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Experimental Workflow:

Materials:

-

Bone marrow-derived mast cells (BMMCs) from SHIP1+/+ and SHIP1-/- mice

-

Anti-DNP IgE

-

DNP-HSA

-

This compound

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

Cell lysis buffer (e.g., 0.5% Triton X-100)

-

96-well plate

-

Microplate reader

Procedure:

-

Culture BMMCs and sensitize them overnight with anti-DNP IgE.

-

Wash the cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with this compound (e.g., 60 µM) or vehicle for 30 minutes at 37°C.

-

Induce degranulation by adding various concentrations of DNP-HSA.

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

To determine the total amount of β-hexosaminidase, lyse the remaining cell pellets with a lysis buffer.

-

In a new 96-well plate, add the supernatant and the cell lysate to separate wells.

-

Add the p-NAG substrate to all wells and incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate), after subtracting blank values.

References

- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

Application Notes and Protocols for Rosiptor Acetate (AQX-1125) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiptor Acetate, also known as AQX-1125, is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in inflammation and immune cell function. By activating SHIP1, this compound effectively reduces the levels of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the inhibition of downstream signaling cascades, such as the Akt and NF-κB pathways. This mechanism ultimately suppresses the activation, proliferation, and migration of various immune cells, making this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.

These application notes provide a summary of dosages and protocols for this compound in various preclinical in vivo animal models of inflammation, based on published research.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound (AQX-1125) used in different in vivo animal studies. The primary route of administration in these studies is oral (p.o.).

| Animal Model | Species | Disease/Condition Model | Route of Administration | Dosage Range | Study Duration | Key Findings |

| Mouse | CD-1 | Bleomycin-induced Pulmonary Fibrosis (Prophylactic) | Oral (p.o.) | 3, 10, 30 mg/kg/day | 7 or 21 days | Reduced lung histopathological changes, leukocyte numbers, neutrophil activity, and soluble collagen.[1][2] |

| Mouse | CD-1 | Bleomycin-induced Pulmonary Fibrosis (Therapeutic) | Oral (p.o.) | 10, 30 mg/kg/day | 15 days (from day 13 to 28 post-bleomycin) | Improved lung histopathology, reduced cellular infiltration, and decreased lung collagen content.[1][2] |

| Mouse | Wild-type | LPS-induced Pulmonary Neutrophilia | Oral (p.o.) | 3 - 30 mg/kg | Single dose | Dose-dependently decreased pulmonary neutrophilic infiltration.[3] |

| Mouse | Wild-type | LPS-induced Pulmonary Neutrophilia | Aerosol | 0.15 - 15 µg/kg | Single dose | Dose-dependently decreased pulmonary neutrophilic infiltration. |

| Mouse | Wild-type | Ovalbumin (OVA)-mediated Airway Inflammation | Oral (p.o.) | 0.1 - 10 mg/kg | Not specified | Suppressed airway inflammation. |

| Mouse | Not specified | Cigarette Smoke-induced Airway Inflammation | Oral (p.o.) | 30 mg/kg | Not specified | Significantly reduced neutrophil infiltration in the bronchoalveolar lavage fluid. |

| Mouse | Wild-type vs. SHIP1-deficient | LPS-induced Pulmonary Neutrophilia | Oral (p.o.) | 10 mg/kg | Single dose | Decreased neutrophilia in wild-type mice but not in SHIP1-deficient mice, confirming mechanism of action. |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This model is used to evaluate the prophylactic and therapeutic efficacy of this compound in lung fibrosis.

Materials:

-

This compound (AQX-1125)

-

Bleomycin sulfate

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

CD-1 mice

-

Anesthetic (e.g., isoflurane)

-

Intratracheal administration device

Prophylactic Treatment Protocol:

-

Acclimatize male CD-1 mice for at least one week.

-

Randomly assign mice to treatment groups: Vehicle control, this compound (3, 10, or 30 mg/kg/day), and a positive control such as dexamethasone (1 mg/kg/day, i.p.).

-

Administer this compound or vehicle orally once daily, starting 3 days before bleomycin instillation and continuing for the duration of the study (7 or 21 days).

-

On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 0.1 IU per mouse) to induce lung injury.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study (day 7 or 21), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis (histopathology, collagen content, inflammatory cell counts).

Therapeutic Treatment Protocol:

-

Induce pulmonary fibrosis as described above.

-

On day 13 post-bleomycin instillation, begin daily oral administration of this compound (10 or 30 mg/kg) or vehicle. A positive control such as pirfenidone (90 mg/kg/day) can be used.

-

Continue treatment until day 28.

-

Euthanize the animals on day 28 and perform endpoint analysis as described for the prophylactic protocol.

LPS-Induced Pulmonary Inflammation Model in Mice

This acute model is used to assess the anti-inflammatory effects of this compound on neutrophil infiltration in the lungs.

Materials:

-

This compound (AQX-1125)

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound

-

Wild-type and SHIP1-deficient mice

-

Intranasal or intratracheal administration device

Protocol:

-

Acclimatize mice to the facility for at least one week.

-

Group the animals for treatment with vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) via oral gavage.

-

One hour after drug administration, challenge the mice with an intranasal or intratracheal instillation of LPS (e.g., 10 µg in 50 µL saline).

-

Four to six hours after the LPS challenge, euthanize the mice.

-

Collect BALF by lavaging the lungs with phosphate-buffered saline (PBS).

-

Determine the total and differential inflammatory cell counts in the BALF using a hemocytometer and cytospin preparations. The efficacy of this compound is determined by the reduction in neutrophil numbers compared to the vehicle-treated group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow.

References

- 1. AQX-1125, small molecule SHIP1 activator inhibits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Rosiptor Acetate Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiptor Acetate, also known as AQX-1125, is a potent and selective activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1), a key negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] Its role in modulating immune cell function has made it a compound of interest for research in inflammation and immune-related disorders. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Reference |

| Chemical Name | (1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate | |

| Synonyms | AQX-1125, AQX-1125 Acetate | |

| Molecular Formula | C22H39NO4 | |

| Molecular Weight | 381.55 g/mol | |

| CAS Number | 782487-29-0 | |

| Appearance | White to off-white solid | |

| Solubility | Highly soluble in water. Soluble in DMSO. |

Mechanism of Action and Signaling Pathway

This compound is an allosteric activator of SHIP1. SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By reducing the levels of PIP3, SHIP1 negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and inflammation. The activation of SHIP1 by this compound leads to the inhibition of Akt phosphorylation, thereby reducing downstream inflammatory responses.

Experimental Protocols

Required Materials

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Preparation of Stock Solutions for In Vitro Applications

This protocol describes the preparation of a 10 mM DMSO stock solution, which is suitable for most cell-based assays.

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mmol/L * Volume (L) * 381.55 g/mol * 1000 mg/g

-

For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.82 mg of this compound.

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.

-

Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed powder in a sterile tube.

-

Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Working Dilutions:

For cell-based assays, the 10 mM DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).

Preparation of Formulations for In Vivo Applications

This compound is highly water-soluble, which simplifies its formulation for oral administration in animal studies.

Protocol:

-

Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

-

Select a vehicle: Sterile water or PBS are suitable vehicles due to the high water solubility of this compound.

-

Prepare the formulation:

-

Weigh the required amount of this compound.

-

Dissolve the powder in the chosen sterile vehicle at the desired concentration.

-

Vortex the solution until the compound is completely dissolved.

-

-

Administration: The formulation can be administered to animals via oral gavage.

Dosage Information from Preclinical Studies:

| Animal Model | Dosage Range | Application | Reference |

| Mice | 3-30 mg/kg (p.o.) | Pulmonary inflammation | |

| Rodent Models | Not specified | Pulmonary inflammation and allergy |

Quality Control

To ensure the reliability of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.

-

Visual Inspection: Check for any precipitation or color change in the stock solution before each use.

-

Concentration Verification (Optional): For critical experiments, the concentration of the stock solution can be verified using methods such as High-Performance Liquid Chromatography (HPLC).

-

Purity Check (from supplier): Always refer to the certificate of analysis provided by the supplier for the purity of the compound.

Storage and Stability

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

| Solution Type | Storage Temperature | Stability | Reference |

| Solid Powder | -20°C | Up to 3 years | |

| DMSO Stock Solution | -20°C | Up to 1 year | |

| DMSO Stock Solution | -80°C | Up to 2 years | |

| Aqueous Formulation (in vivo) | 4°C | Prepare fresh before each use |

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and handling of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental outcomes in studies investigating the role of this potent SHIP1 activator.

References

Application Notes and Protocols: Detecting SHIP1 Pathway Modulation by Rosiptor Acetate using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2-containing inositol-5-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, predominantly expressed in hematopoietic cells.[1][2] SHIP1 accomplishes this regulation by hydrolyzing the PI3K product phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby attenuating downstream signaling cascades that govern cell proliferation, survival, and inflammation.[3][4][5] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in various cancers and inflammatory diseases.